N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide
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Overview
Description
N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound that features a piperidine ring, a furan ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. . The furan ring is then introduced through a coupling reaction, and the final product is obtained by amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the benzenesulfonyl moiety can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonyl derivatives.
Substitution: Various substituted piperidine and furan derivatives.
Scientific Research Applications
N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperidine and furan rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide
- N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is unique due to the combination of its structural features, which include a piperidine ring, a furan ring, and a benzenesulfonyl group. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O5S/c1-16-15-19(7-8-20(16)23)32(29,30)26-13-3-2-5-17(26)9-11-24-21(27)22(28)25-12-10-18-6-4-14-31-18/h4,6-8,14-15,17H,2-3,5,9-13H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHBTULTUUADJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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